molecular formula C7H14O2 B1429548 (3-Methyloxan-3-yl)methanol CAS No. 1701597-02-5

(3-Methyloxan-3-yl)methanol

Cat. No. B1429548
M. Wt: 130.18 g/mol
InChI Key: ZDUYVBQDMRAWBD-UHFFFAOYSA-N
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Description

“(3-Methyloxan-3-yl)methanol” is an organic compound with the molecular formula C7H14O2 . It is also known as “3-methyltetrahydro-2H-pyran-3-yl)methanol” and has a molecular weight of 130.19 . The compound is typically stored at a temperature of 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for “(3-Methyloxan-3-yl)methanol” is 1S/C7H14O2/c1-7(5-8)3-2-4-9-6-7/h8H,2-6H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(3-Methyloxan-3-yl)methanol” is a liquid at room temperature . It has a molecular weight of 130.19 . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

Catalysis and Chemical Reactions

  • Iron(III) Catecholate Complexes : A study explored the reactivity of iron(III) salt and bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine in methanol with various catechols. This demonstrated the efficient catalytic activity of the system, particularly with 3,5-di-tert-butylcatechol (Duda, Pascaly, & Krebs, 1997).

  • Engineering E. coli for Methanol Conversion : Engineering of E. coli for converting methanol to metabolites was explored. This involved the use of methanol dehydrogenases with favorable enzyme kinetics and demonstrated the strain's ability to convert methanol into biomass components (Whitaker et al., 2017).

  • Synthesis of Methanol from CO2 : Research on synthesizing methanol from CO2 and H2 over a YBa2Cu3O7 catalyst was conducted. This included studying the redox behavior of copper and the formation of precursor species in methanol synthesis (Gao & Au, 2000).

Environmental Applications

  • Photochemical Production of Methanol : The global burden, mass flux, and budget of methanol in the atmosphere were studied using a global three-dimensional chemistry transport model. This highlighted the importance of non-methane Volatile Organic Compounds as a source of methanol (Khan et al., 2014).

  • Methanol as a Clean-Burning Fuel : Methanol's role as a clean-burning fuel with a high octane number was discussed. The study also highlighted methanol's potential in reducing CO2 emissions and its use in various chemical syntheses (Dalena et al., 2018).

Biological and Pharmaceutical Research

  • Methanol-Based Industrial Biotechnology : The potential of methylotrophic bacteria for developing bioprocesses based on methanol as an alternative carbon source was reviewed. This included insights into the biological, technical, and economic aspects of using methanol in biotechnology (Schrader et al., 2009).

  • Methanol in Biomembrane Studies : The impact of methanol on lipid dynamics in biological and synthetic membranes was studied. This research is significant for understanding the role of solvents like methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).

Safety And Hazards

The safety information for “(3-Methyloxan-3-yl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(3-methyloxan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(5-8)3-2-4-9-6-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUYVBQDMRAWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyloxan-3-yl)methanol

CAS RN

1701597-02-5
Record name (3-methyloxan-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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